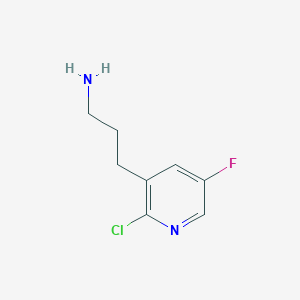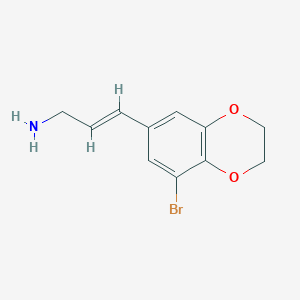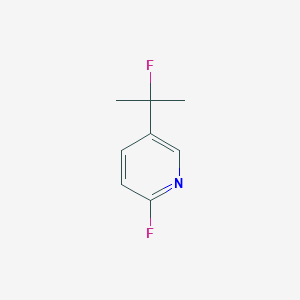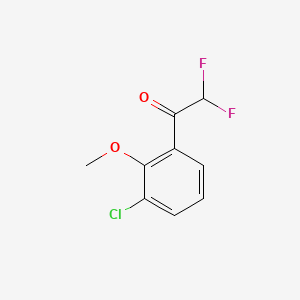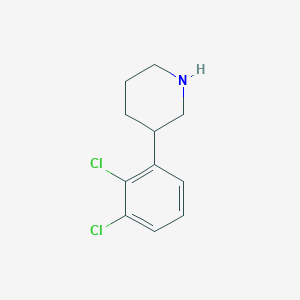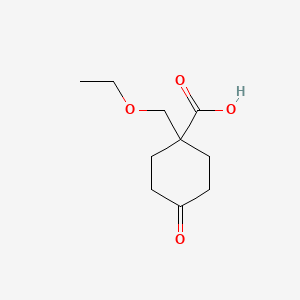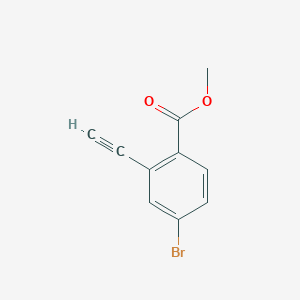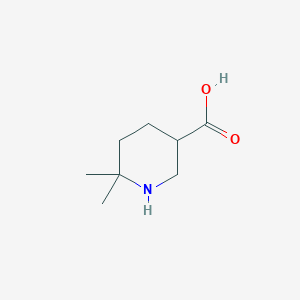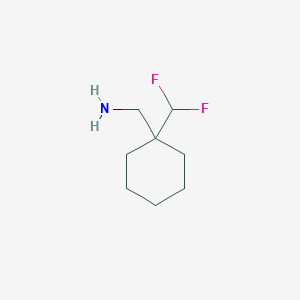
(1-(Difluoromethyl)cyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Difluoromethyl)cyclohexyl)methanamine is an organic compound with the molecular formula C8H15F2N It is a derivative of cyclohexylmethanamine, where two hydrogen atoms on the cyclohexyl ring are replaced by fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Difluoromethyl)cyclohexyl)methanamine typically involves the introduction of the difluoromethyl group into the cyclohexylmethanamine structure. One common method is the difluoromethylation of cyclohexylmethanamine using difluoromethylating agents such as ClCF2H. This reaction can be carried out under various conditions, including the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the cyclohexylmethanamine substrate. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Difluoromethyl)cyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or hydrocarbons.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones or alcohols, while substitution reactions can produce a variety of functionalized cyclohexylmethanamine derivatives .
Applications De Recherche Scientifique
(1-(Difluoromethyl)cyclohexyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological activity.
Industry: The compound can be used in the production of materials with unique properties, such as increased stability and resistance to degradation
Mécanisme D'action
The mechanism of action of (1-(Difluoromethyl)cyclohexyl)methanamine involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can influence the compound’s binding affinity and selectivity for specific targets, such as enzymes or receptors. This can result in modulation of biological pathways and physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Difluoromethyl)cyclohexyl)methanamine: A similar compound with the difluoromethyl group at a different position on the cyclohexyl ring.
(1-(Trifluoromethyl)cyclohexyl)methanamine: A related compound with an additional fluorine atom in the trifluoromethyl group.
Uniqueness
(1-(Difluoromethyl)cyclohexyl)methanamine is unique due to its specific substitution pattern and the presence of the difluoromethyl group. This structural feature can impart distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H15F2N |
|---|---|
Poids moléculaire |
163.21 g/mol |
Nom IUPAC |
[1-(difluoromethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C8H15F2N/c9-7(10)8(6-11)4-2-1-3-5-8/h7H,1-6,11H2 |
Clé InChI |
MBHPXSSKVSFKPK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CN)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


